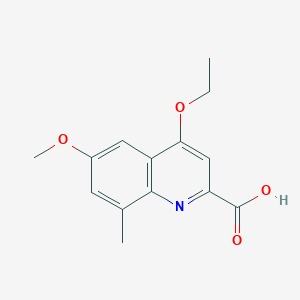

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

描述

属性

IUPAC Name |

4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-19-12-7-11(14(16)17)15-13-8(2)5-9(18-3)6-10(12)13/h5-7H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPZWEWYLGWLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Steps:

- Starting Material : 3-Methoxy-5-methylaniline.

- Quinoline Formation :

React with ethyl acetoacetate in benzene under reflux with p-toluenesulfonic acid (Conrad-Limpach reaction). Thermal cyclization in Dowtherm A yields 6-methoxy-8-methyl-2-methyl-4(1H)-quinolone . - O-Ethylation :

Treat the 4-hydroxy group with ethyl iodide and K₂CO₃ in DMF at 50°C to introduce the ethoxy group. - Oxidation :

Oxidize the 2-methyl group to a carboxylic acid using alkaline KMnO₄.

Key Data:

Pfitzinger Reaction with Decarboxylation and Alkylation

The Pfitzinger reaction constructs the quinoline skeleton from isatin derivatives and ketones, followed by decarboxylation and functionalization.

Steps:

- Starting Materials :

- Quinoline Formation :

React isatin and ketone in aqueous KOH under reflux to form 6-methoxy-8-methylquinoline-2,4-dicarboxylic acid . - Decarboxylation :

Heat in nitrobenzene at 210°C to remove the C4 carboxylic acid group. - Ethoxylation :

Alkylate the C4 hydroxyl group with ethyl iodide/K₂CO₃.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pfitzinger reaction | 5-Methoxyisatin, pyruvic acid, KOH, 60°C | 85% | |

| Decarboxylation | Nitrobenzene, 210°C, 2 h | 78% | |

| Ethoxylation | Ethyl iodide, K₂CO₃, DMF, 50°C | 82% |

Microwave-Assisted Synthesis

This approach accelerates reaction times and improves yields for intermediates.

Steps:

- Quinoline Core Synthesis :

Condense m-chloroaniline, benzaldehyde, and pyruvic acid under microwave irradiation (1–2 min) to form 2-phenyl-7-substituted quinoline-4-carboxylic acid . - Modifications :

Introduce methyl and methoxy groups via Suzuki coupling or electrophilic substitution. - Ethoxylation :

Replace the C4 hydroxyl with ethoxy using ethyl bromide/NaH.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Microwave synthesis | Pyruvic acid, benzaldehyde, 300 W, 2 min | 90% | |

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 85°C | 75% |

Oxidation of 2-Methylquinoline Derivatives

Direct oxidation of a preassembled quinoline with a 2-methyl group.

Steps:

- Quinoline Synthesis :

Prepare 4-ethoxy-6-methoxy-8-methyl-2-methylquinoline via Ullmann coupling or Buchwald-Hartwig amination. - Oxidation :

Treat with KMnO₄ in acidic or basic conditions to convert the 2-methyl group to carboxylic acid.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ullmann coupling | Cu/Cu₂O, 2-ethoxyethanol, 120°C | 68% | |

| Oxidation | KMnO₄, H₂SO₄, 80°C, 4 h | 70% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Conrad-Limpach | High regioselectivity; scalable | Requires toxic Dowtherm A |

| Pfitzinger Reaction | Direct dicarboxylic acid formation | Decarboxylation at high temperatures |

| Microwave Synthesis | Rapid reaction times; high yields | Specialized equipment needed |

| Oxidation Approach | Simple late-stage modification | Risk of over-oxidation |

化学反应分析

Types of Reactions: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the quinoline core.

Reduction: Reduction reactions can alter the quinoline ring or the substituents.

Substitution: Common in quinoline chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce new functional groups at specific positions on the quinoline ring.

科学研究应用

Antimicrobial Activity

Research indicates that 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid exhibits antimicrobial properties. Studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various bacteria and fungi. For instance, structural modifications in similar quinoline derivatives have demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Antimalarial Properties

The compound's structural analogs have been explored for their antimalarial activity. A study highlighted the optimization of endochin-like quinolones, which share structural similarities with this compound, showing promising results against malaria parasites .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods typically involve multi-step organic synthesis techniques that allow for the modification of the compound's structure to enhance its biological properties. For example, reactions involving substituted quinolines can yield this compound efficiently .

Functional Group Modifications

The reactivity of the compound's functional groups facilitates further chemical modifications, which are crucial in developing new derivatives with improved efficacy or reduced toxicity in pharmaceutical applications .

Interaction Studies

Understanding the binding affinity of this compound with various biological targets is essential for optimizing its therapeutic potential. Interaction studies focus on how this compound interacts with enzymes or receptors involved in disease processes. Such studies are vital for elucidating mechanisms of action and enhancing the safety profile of the compound .

作用机制

The mechanism of action for 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid

- CAS Number : 1351793-97-9

- Molecular Formula: C₁₄H₁₅NO₄

- Molecular Weight : 261.27 g/mol .

Structural Features: This compound is a quinoline derivative with:

- A carboxylic acid group at position 2.

- Ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 4, 6, and 8, respectively.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of substituent positions, molecular weights, and functional groups is critical for understanding differences in reactivity, solubility, and biological activity.

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 1351793-97-9 | 2-COOH, 4-OEt, 6-OMe, 8-Me | C₁₄H₁₅NO₄ | 261.27 | High lipophilicity due to ethoxy/methyl |

| 2-Ethoxyquinoline-4-carboxylic acid | 5467-62-9 | 4-COOH, 2-OEt | C₁₂H₁₁NO₃ | 233.22 | Lower MW; lacks methoxy/methyl groups |

| 2-(4-Carboxy-phenyl)-6-methoxyquinoline-4-carboxylic acid | 854864-22-5 | 4-COOH, 2-(4-COOH-phenyl), 6-OMe | C₁₈H₁₃NO₅ | 323.30 | Biphenyl structure; higher acidity |

| 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid | 1315373-21-7 | 3-COOH, 4-OH, 6-Me, 8-OMe | C₁₂H₁₁NO₄ | 233.22 | Hydroxyl group enhances hydrogen bonding |

Key Observations :

- Substituent Position : The target compound’s 2-carboxylic acid group distinguishes it from analogs with 3- or 4-carboxylic acid moieties (e.g., CAS 5467-62-9, 1315373-21-7), which may alter binding interactions in biological systems .

- Acidity : The biphenyl analog (CAS 854864-22-5) has two carboxylic acid groups, leading to higher acidity and solubility in polar solvents compared to the target compound .

P-Glycoprotein Inhibition :

- Analogous 6-methoxy-2-arylquinolines (e.g., derivatives from ) exhibit P-glycoprotein (P-gp) inhibition, a mechanism relevant to overcoming multidrug resistance in cancer therapy. The target compound’s ethoxy and methyl groups may enhance steric interactions with P-gp, but experimental validation is needed .

Antimicrobial and Anticancer Potential:

- Quinoline derivatives with methoxy/ethoxy substituents (e.g., 6-methoxy-8-nitroquinoline in ) are known for antimicrobial activity. The target compound’s methyl group at position 8 could modulate specificity toward bacterial vs. mammalian targets .

生物活性

4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO4, with a molecular weight of approximately 261.27 g/mol. The compound features an ethoxy group, a methoxy group, and a carboxylic acid moiety, which enhance its solubility and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including cervical HELA and mammary MCF7 cells. The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability in prolonged incubations .

- Anti-inflammatory Effects : Preliminary findings suggest that the compound may possess anti-inflammatory properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound appears to interact with specific enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Metal Chelation : Similar compounds have been shown to chelate divalent metals, which may enhance their biological activity through improved interaction with target proteins .

- Binding Affinity : Interaction studies have indicated that this compound binds effectively to various biological targets, enhancing its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline-2-carboxylic acid | Lacks ethyl substitution | Exhibits different biological activity |

| 4-Ethylquinoline-2-carboxylic acid | Ethyl instead of ethoxy | Varying solubility properties |

| 8-Methylquinoline | No carboxylic acid group | Used primarily as a dye |

The presence of both methoxy and ethoxy groups in this compound enhances its lipophilicity and membrane permeability compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of quinoline derivatives in medicinal chemistry:

- A study evaluating various quinoline derivatives found that those with structural similarities to this compound exhibited promising anticancer activity against specific cell lines, reinforcing the therapeutic value of this class of compounds .

- Another investigation focused on the synthesis and biological evaluation of quinoline derivatives reported that modifications to the quinoline structure could lead to enhanced antimicrobial properties, suggesting a pathway for developing new antibiotics based on this scaffold .

常见问题

Q. How can computational tools predict the compound’s bioavailability and metabolic stability?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and metabolic pathways. Validate predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。